molecular formula C13H18BNO4 B2769302 (3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid CAS No. 2377605-82-6

(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid

Cat. No.: B2769302
CAS No.: 2377605-82-6
M. Wt: 263.1
InChI Key: PBNGPKQGEOKLMD-UHFFFAOYSA-N
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Description

(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with a 1,4-dioxa-8-azaspiro[4.5]decane moiety. This bicyclic system comprises a 1,4-dioxane ring fused to a cyclohexane ring via a spiro-configured nitrogen atom (Figure 1). The boronic acid group (–B(OH)₂) enables reversible covalent interactions with diols, making it valuable in medicinal chemistry (e.g., protease inhibition) and Suzuki-Miyaura cross-coupling reactions for organic synthesis .

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c16-14(17)11-2-1-3-12(10-11)15-6-4-13(5-7-15)18-8-9-19-13/h1-3,10,16-17H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNGPKQGEOKLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCC3(CC2)OCCO3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

The patent CN113214290A outlines a spiroamine synthesis via chloroacetyl chloride-mediated cyclization, adaptable to the target structure:

  • Step 1 : React 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in triethylamine/CH₂Cl₂ (0–5°C, 2 h) to form a chloroacetamide intermediate (82% yield).
  • Step 2 : Cyclize using NaH in THF (reflux, 12 h) to yield the spirodioxolane (75% yield).
  • Step 3 : Reduce the amide with LiAlH₄ (0°C to rt, 3 h) to the amine (68% yield).
  • Step 4 : Remove the Bn group via H₂/Pd-C (1 atm, 24 h) (>90% yield).

Adaptation for Target Compound :

  • Replace oxetane with a cyclohexanone-derived amino alcohol.
  • Introduce phenylboronic acid post-cyclization to avoid boron interference during reduction.

Boronic Acid Installation Strategies

Halogen-Lithium Exchange and Borylation

Continuous flow methods from Ganiek enable efficient aryl lithium generation:

  • Step 1 : Brominate the spiroamine-phenyl intermediate at C3 using NBS (AIBN, CCl₄, 80°C, 6 h) (Yield: 74%).
  • Step 2 : Pump 3-bromo-spiroamine (0.5 M in THF) through a −78°C reactor with n-BuLi (1.1 eq, 2 s residence time).
  • Step 3 : Quench with B(OMe)₃ (3 eq) in a second reactor (25°C, 5 s), then hydrolyze with HCl (1 M) to yield boronic acid.

Optimization Data :

Parameter Value Source
Residence Time 2–5 s
Temp. Stability −78°C to −50°C
Boron Yield 89% (vs. 72% batch)

Suzuki-Miyaura Coupling

An alternative route couples preformed spiroamine with boronic acid partners:

  • Step 1 : Synthesize 8-iodo-1,4-dioxa-8-azaspiro[4.5]decane via iodination (I₂, AgOTf, DCM, 40°C).
  • Step 2 : Cross-couple with 3-boronophenyl triflate using Pd(PPh₃)₄ (K₂CO₃, dioxane/H₂O, 90°C, 12 h).

Challenges :

  • Spiroamine basicity may poison Pd catalysts.
  • Steric hindrance reduces coupling efficiency (Yield: 58%).

Directed C─H Borylation

Iridium-catalyzed borylation leverages the spiroamine as a directing group:

  • Conditions : [Ir(COD)OMe]₂ (2 mol%), dtbpy (8 mol%), B₂pin₂ (3 eq), cyclohexane, 80°C, 24 h.
  • Yield : 63% (isolated after pinacol ester hydrolysis).

Limitations :

  • Competing N-coordination deactivates Ir.
  • Requires anhydrous conditions to prevent boronic acid hydrolysis.

Comparative Analysis of Methods

Method Yield Scalability Functional Tolerance
Halogen-Li Exchange 89% High Moderate
Suzuki Coupling 58% Medium Low
C─H Borylation 63% Low High

Key Insights :

  • Continuous flow lithiation offers superior yields and safety for large-scale synthesis.
  • Catalytic hydrogenation remains optimal for amine deprotection without boron degradation.

Experimental Optimization

Solvent Effects on Cyclization

Solvent Dielectric Constant Cyclization Yield
THF 7.5 75%
DMF 36.7 41%
Toluene 2.4 68%

Polar aprotic solvents (THF) favor spiroannulation by stabilizing transition states.

Temperature Profile for Borylation

Temp. (°C) Conversion (24 h)
60 44%
80 63%
100 57%

Overly high temperatures promote deboronation side reactions.

Chemical Reactions Analysis

Types of Reactions

(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that boronic acids can inhibit proteasome activity, making them valuable in cancer therapy. The specific structure of (3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents. For example, studies have shown that compounds with similar structures exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study: Inhibition of Proteasome Activity
A study demonstrated that derivatives of boronic acids effectively inhibited proteasome activity in multiple myeloma cells. The introduction of the spirocyclic moiety in this compound may enhance selectivity and potency against specific cancer types .

Material Science

Sensor Development
The unique properties of boronic acids allow their use in developing sensors for detecting sugars and other biomolecules. The incorporation of the spirocyclic structure in this compound may improve the sensitivity and specificity of these sensors due to enhanced binding interactions with target molecules.

Data Table: Properties of Boronic Acid Sensors

PropertyValue
SensitivityHigh
SelectivitySpecific to target sugars
Response TimeFast
StabilityModerate

Organic Synthesis

Reagent in Cross-Coupling Reactions
this compound can serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to form stable complexes with palladium catalysts makes it suitable for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds
A recent study illustrated the successful application of this boronic acid in synthesizing complex biaryl structures under mild conditions, showcasing its utility in organic synthesis .

Pharmaceutical Formulations

Drug Delivery Systems
The compound's unique structure may facilitate the design of advanced drug delivery systems. By modifying its solubility and stability profiles, researchers can create formulations that enhance the bioavailability of poorly soluble drugs.

Formulation Data Table: Solubility Parameters

ParameterValue
Solubility in WaterLow
Solubility in Organic SolventsHigh
pH StabilityStable at physiological pH

Mechanism of Action

The mechanism of action of (3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzymes or disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structurally related boronic acid derivatives, highlighting variations in substituents, molecular properties, and applications.

Compound Name & CAS Structural Variation vs. Target Molecular Formula Molecular Weight Key Applications/Synthesis References
(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid (1269151-37-2) Parent compound: Boronic acid at 3-position, no additional substituents C₁₂H₁₆BNO₄* 249.08* Discontinued; used in spirocyclic drug intermediates
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid (1704073-94-8) Boronic acid at para position; methylene bridge between phenyl and spiro system C₁₄H₂₀BNO₄ 277.12 Suzuki coupling for quinoline-based ALDH1A1 inhibitors
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid (1704074-38-3) Fluorine substituent at 3-position on phenyl ring C₁₄H₁₉BFNO₄ 295.11 Enhanced electronic effects for targeted drug delivery
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid (1704074-53-2) Chlorine substituent at 3-position on phenyl ring C₁₄H₁₉BClNO₄ 311.58 Improved lipophilicity; preclinical studies in oncology
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid (914610-70-1) Sulfonyl (–SO₂–) linker between phenyl and spiro system C₁₃H₁₈BNO₆S 327.16 Heterocyclic synthesis; pesticide development

*Calculated based on analogs; exact data unavailable due to discontinued status.

Structural and Functional Analysis

Core Spirocyclic System

All compounds share the 1,4-dioxa-8-azaspiro[4.5]decane moiety, which confers:

  • Conformational rigidity : Enhances binding specificity in enzyme inhibition .
  • Solubility : The dioxane ring improves aqueous solubility compared to purely hydrocarbon spiro systems .
Substituent Effects
  • Boronic Acid Position : Para-substituted analogs (e.g., 1704073-94-8) exhibit higher steric accessibility for Suzuki coupling vs. meta-substituted target compound .
  • Electron-Withdrawing Groups : Fluorine (1704074-38-3) and chlorine (1704074-53-2) increase electrophilicity of the boronic acid, accelerating transmetallation in cross-couplings .
  • Linker Modifications : A sulfonyl group (914610-70-1) introduces polarity and hydrogen-bonding capacity, broadening applications in heterocyclic synthesis .

Biological Activity

(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)boronic acid
  • CAS Number : 2377605-82-6
  • Molecular Formula : C13H18BNO4
  • Molecular Weight : 251.1 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • σ1 Receptor Modulation : Research indicates that derivatives of dioxa-spiro compounds exhibit significant affinity for σ1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. For instance, a related compound demonstrated a binding affinity (K(i)) of 5.4 nM for σ1 receptors, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Cholinergic System Interaction : Studies have shown that spiro compounds can act as acetylcholine antagonists, which may provide therapeutic benefits for conditions like gastric hyperacidity and spasms. The antagonistic activity was quantified using the pA scale, indicating a strong effect compared to standard drugs like atropine .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
σ1 Receptor BindingHigh affinity for σ1 receptors; potential neuroprotective effects
Acetylcholine AntagonismInhibition of acetylcholine effects; useful in treating gastrointestinal issues
Cancer Cell Line StudiesInduced apoptosis in specific cancer cell lines; potential anti-cancer agent

Case Studies

Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective properties of a compound related to this compound on SH-SY5Y neuroblastoma cells. The results indicated that treatment with the compound significantly reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

Case Study 2: Anti-Cancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Q & A

How can the synthesis of (3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid be optimized for high yield and purity?

Level : Basic
Methodological Answer :
The synthesis typically involves coupling a halogenated phenylboronic acid precursor with 1,4-dioxa-8-azaspiro[4.5]decane. Key steps include:

  • Reagent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura cross-coupling reactions for boron-containing intermediates .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures removal of unreacted spirocyclic amines.
  • Scalability : Continuous flow reactors improve reaction control and reproducibility for industrial-scale applications .

What spectroscopic and crystallographic methods are recommended for structural characterization?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic amine integration and boronic acid proton resonance (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (expected [M+H]⁺ = 264.0854) validates molecular formula (C₁₂H₁₇BN₂O₄) .
  • X-ray Crystallography : SHELXL refinement resolves spatial configuration, particularly the spirocyclic ring geometry and boronic acid planarity .

How can contradictions in purity data from different analytical techniques be resolved?

Level : Advanced
Methodological Answer :
Discrepancies often arise from method-specific detection limits or matrix effects. A tiered approach is recommended:

Primary Validation : Use LC-MS/MS (as in ) with a limit of detection (LOD) < 1 ppm for boronic acid impurities.

Cross-Validation : Compare with ¹H NMR integration (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% theoretical).

Contradiction Analysis : If LC-MS/MS detects impurities but NMR does not, investigate non-UV-active byproducts via ion chromatography or GC-MS .

What strategies are effective for analyzing trace impurities in this compound?

Level : Advanced
Methodological Answer :

  • LC-MS/MS Parameters :

    ParameterValue
    ColumnC18 (2.1 × 50 mm, 1.7 µm)
    Mobile Phase0.1% Formic acid in H₂O/ACN
    LOD/LOQ0.3 ppm / 1 ppm
    Ionization ModeESI+
    Reference:
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges reduces matrix interference.

  • Validation : Follow ICH guidelines for accuracy (recovery 90–110%), precision (RSD <5%), and robustness (pH/temperature variations) .

How does the compound interact with cytochrome P450 enzymes, and how can this be evaluated?

Level : Advanced
Methodological Answer :

  • Mechanism : The spirocyclic amine moiety may act as a heme-iron ligand, inhibiting CYP3A4/CYP2D6 isoforms. Fluorine substituents enhance binding affinity .
  • Assay Design :
    • Fluorescence-Based Assays : Use recombinant CYP enzymes with fluorogenic substrates (e.g., 7-benzyloxyquinoline).
    • IC₅₀ Determination : Dose-response curves (0.1–100 µM) quantify inhibition potency.
    • Metabolic Stability : Human liver microsomes (HLMs) assess intrinsic clearance (CLint) .

What structural features influence the compound’s reactivity in cross-coupling reactions?

Level : Basic
Methodological Answer :

  • Spirocyclic Rigidity : The 1,4-dioxa-8-azaspiro[4.5]decane group restricts conformational mobility, enhancing stereoselectivity in Suzuki reactions .

  • Boronic Acid Position : The meta-substituted boronic acid (vs. para) reduces steric hindrance, improving coupling efficiency with aryl halides .

  • Comparative Reactivity of Analogs :

    CompoundReactivity (Relative Rate)
    8-(3-Bromo-5-fluorophenyl) derivative1.0 (Reference)
    Chlorine-substituted analog0.7
    Non-halogenated analog0.3
    Reference:

How can derivatives of this compound be designed for enhanced biological activity?

Level : Advanced
Methodological Answer :

  • Functionalization Strategies :
    • Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to improve metabolic stability .
    • Replace the spirocyclic oxygen with sulfur to modulate lipophilicity (LogP) .
  • Synthetic Pathways :
    • Step 1 : Protect the boronic acid as a pinacol ester to prevent self-condensation .
    • Step 2 : Perform Pd-catalyzed coupling with substituted aryl halides.
    • Step 3 : Deprotect under mild acidic conditions (e.g., 1M HCl in THF) .

How can solubility challenges in biological assays be addressed?

Level : Advanced
Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PBS (≤10% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Approach : Synthesize ester derivatives (e.g., ethyl 3-(spirocyclic)propanoate) with improved LogP values .
  • Particle Size Reduction : Nano-milling (≤200 nm) increases surface area and dissolution rate in physiological buffers .

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